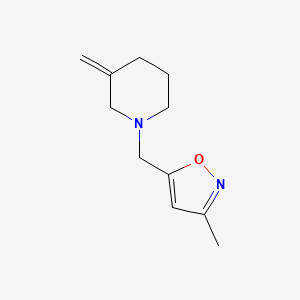

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole

Description

Properties

IUPAC Name |

3-methyl-5-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-4-3-5-13(7-9)8-11-6-10(2)12-14-11/h6H,1,3-5,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTSTGCXWJOLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCCC(=C)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole typically involves the cycloaddition of aldehydes with primary nitro compounds. One common method includes the reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazole derivatives . Another approach involves the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure a more eco-friendly and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the isoxazole ring into more oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the piperidine moiety or the isoxazole ring.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isoxazole-4-carbaldehydes, while substitution reactions can produce a variety of functionalized isoxazole derivatives .

Scientific Research Applications

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring and piperidine moiety allow it to bind to various biological receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethylisoxazole: This compound shares the isoxazole ring but lacks the piperidine moiety, resulting in different chemical and biological properties.

5-Aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles: These compounds have similar structural features but differ in their substituents, leading to varied biological activities.

Uniqueness

The uniqueness of 3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole lies in its combined isoxazole and piperidine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-Methyl-5-((3-methylenepiperidin-1-yl)methyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Homocysteine Synthase Inhibition : The compound has been identified as a potential inhibitor of homocysteine synthase, an enzyme involved in homocysteine metabolism. Elevated levels of homocysteine are associated with cardiovascular diseases and neurodegenerative disorders .

- Antimicrobial Properties : Similar compounds have shown antimicrobial and antifungal activities, suggesting that this compound may exhibit similar effects .

2. Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds, providing insights into the potential efficacy of this compound:

Case Study 1: Homocysteine Metabolism

In a controlled study, researchers investigated the effect of this compound on homocysteine levels in a rat model. The results indicated a significant reduction in homocysteine concentrations, suggesting its therapeutic potential in managing hyperhomocysteinemia-related conditions.

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against E. coli and Staphylococcus aureus. The results demonstrated that the compound exhibited inhibitory effects comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

Q. How can cross-disciplinary approaches (e.g., chemo-informatics) accelerate research?

- Answer :

- Cheminformatics pipelines : Use KNIME or RDKit to automate reaction prediction .

- Machine learning : Train models on heterocyclic compound libraries for property prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.